molecular formula C9H6ClNO3S B023764 1-Chloro-5-isoquinolinesulfonic acid CAS No. 105627-80-3

1-Chloro-5-isoquinolinesulfonic acid

Cat. No.: B023764
CAS No.: 105627-80-3
M. Wt: 243.67 g/mol
InChI Key: FGQPVNODELDKQF-UHFFFAOYSA-N
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Description

1-Chloro-5-isoquinolinesulfonic acid (CAS: 105627-80-3) is a heterocyclic compound with the molecular formula C₉H₆ClNO₃S and a molecular weight of 243.67 g/mol. It is an off-white solid with a melting point exceeding 250°C and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The compound features a sulfonic acid group (-SO₃H) at the 5-position and a chlorine substituent at the 1-position of the isoquinoline backbone. This structural configuration imparts strong acidity due to the electron-withdrawing sulfonic acid group and reactivity at the chloro-substituted site, making it valuable in pharmaceutical synthesis and as a chemical intermediate .

Preparation Methods

The synthesis of 1-Chloroisoquinoline-5-sulfonic acid involves several methods, including:

    Palladium-Catalyzed Coupling: This method involves the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.

    Copper(I)-Catalyzed Tandem Reaction: This method uses 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization.

    Ru(II)-Catalyzed C-H Functionalization/Annulation: This method involves the use of primary benzylamines with sulfoxonium ylides to provide isoquinolines without external oxidants.

Chemical Reactions Analysis

1-Chloroisoquinoline-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

    Substitution: The chloro substituent and the sulfonic acid group allow for various substitution reactions, leading to the formation of different products.

Common reagents and conditions used in these reactions include molecular iodine, ethanol, silica gel, and various catalysts such as palladium and copper . Major products formed from these reactions include substituted isoquinolines and quinoline derivatives .

Scientific Research Applications

Chemistry

1-Chloro-5-isoquinolinesulfonic acid serves as a valuable ligand in coordination chemistry. Its structural characteristics allow it to form complexes with various metal ions, enhancing the study of metal-ligand interactions. This property is similar to that of other compounds like 8-hydroxyquinoline-5-sulfonic acid, making it useful in synthesizing new materials and catalysts.

Biology

Research indicates that this compound exhibits potential antimicrobial , anticancer , antiviral , and anti-inflammatory activities:

  • Antimicrobial Activity : Studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
  • Anticancer Properties : It has been investigated for its ability to induce apoptosis in cancer cells, particularly melanoma cell lines. The synthesis of new aminoisoquinolinylurea derivatives from this compound has shown promising antiproliferative effects.

Medicine

In medicinal chemistry, this compound is utilized in the development of pharmaceuticals aimed at treating cardiovascular diseases. Its derivatives are being explored for their vasodilatory effects, which can help manage conditions such as hypertension and angina.

The compound's mechanism involves relaxing smooth muscle tissue in blood vessels, thereby increasing blood flow and reducing blood pressure. For instance, certain derivatives have demonstrated significant relaxation effects on vascular tissues in laboratory settings.

Industry

In industrial applications, this compound is used in manufacturing disinfectants, antiseptics, and deodorants. Its effectiveness as a biocide makes it suitable for treating drinking water and disinfecting surfaces.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation published in the Journal of Medicinal Chemistry, the antiproliferative effects of synthesized aminoisoquinolinylurea derivatives were evaluated against melanoma cell lines. Results indicated that these compounds induced apoptosis through caspase activation pathways, suggesting a novel approach for melanoma treatment.

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-5-sulfonic acid involves its interaction with various molecular targets and pathways. It acts as a ligand in coordination chemistry, forming complexes with metal ions. In biological systems, it exerts its effects through interactions with cellular targets, leading to antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

The following analysis compares 1-chloro-5-isoquinolinesulfonic acid with structurally related isoquinoline derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Isoquinoline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 105627-80-3 C₉H₆ClNO₃S 243.67 -Cl, -SO₃H
1-Chloroisoquinoline-5-sulfonyl chloride 141519-77-9 C₉H₅Cl₂NO₂S 262.11 -Cl, -SO₂Cl
1-Chloroisoquinoline-5-carboxylic acid 763068-68-4 C₁₀H₆ClNO₂ 207.61 -Cl, -COOH
5-Isoquinolinesulfonic acid 27655-40-9 C₉H₇NO₃S 225.22 -SO₃H
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride 2060036-82-8 C₁₀H₈ClNO₂S·HCl 278.16 -CH₃, -SO₂Cl, HCl salt

Key Observations :

  • Sulfonic Acid vs. Sulfonyl Chloride : The sulfonyl chloride derivative (CAS 141519-77-9) is more reactive, serving as a precursor for sulfonamide synthesis, whereas the sulfonic acid (CAS 105627-80-3) is stable and acidic, suitable for catalysis or salt formation .
  • Chlorine Substitution: The absence of the 1-chloro group in 5-isoquinolinesulfonic acid (CAS 27655-40-9) reduces electrophilic reactivity, limiting its utility in substitution reactions compared to the chlorinated analog .
  • Carboxylic Acid Derivative: 1-Chloroisoquinoline-5-carboxylic acid (CAS 763068-68-4) exhibits lower molecular weight and distinct solubility profiles (e.g., moderate solubility in organic solvents) due to the -COOH group .

Physicochemical Properties

Table 2: Physical and Hazard Profiles

Compound Name Melting Point (°C) Solubility Hazard Statements Applications
This compound >250 DMSO Not specified Pharmaceutical intermediates, catalysis
1-Chloroisoquinoline-5-sulfonyl chloride N/A Reacts with H₂O H314 (Skin corrosion) Sulfonating agent, synthesis intermediate
5-Isoquinolinesulfonic acid N/A Water (as salt) No acute toxicity data Stabilizers, ionic liquids
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride N/A Chloroform Corrosive Specialty chemical synthesis

Key Observations :

  • Thermal Stability : The sulfonic acid derivative (CAS 105627-80-3) demonstrates exceptional thermal stability (>250°C), advantageous for high-temperature reactions .
  • Hazard Profiles : Sulfonyl chlorides (e.g., CAS 141519-77-9) pose significant corrosion risks (H314), necessitating stringent handling compared to the less hazardous sulfonic acid .
  • Solubility: The hydrochloride salt of 4-methylisoquinoline-5-sulfonyl chloride (CAS 2060036-82-8) enhances solubility in organic solvents like chloroform, broadening its synthetic utility .

Biological Activity

Overview

1-Chloro-5-isoquinolinesulfonic acid is a heterocyclic organic compound that has attracted attention in pharmacological research due to its diverse biological activities. This compound is part of the isoquinoline family, which is known for its potential applications in medicine, particularly in the treatment of various diseases. Its biological activity encompasses antimicrobial, anticancer, antiviral, and anti-inflammatory effects, making it a subject of interest for further study.

Chemical Structure and Properties

This compound features a sulfonic acid group attached to an isoquinoline structure. The presence of the chlorine atom and the sulfonic acid group significantly influences its solubility and reactivity, which are critical for its biological activity.

Target Interactions

Isoquinolines are known to interact with various biological targets, influencing numerous physiological processes. The specific mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors or other signaling pathways that modulate cellular responses.

Biochemical Pathways

Research indicates that isoquinoline derivatives can influence multiple biochemical pathways, including those related to fatty acid metabolism and inflammatory responses. The exact pathways affected by this compound require further investigation.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Studies suggest that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Potential

Research has indicated that derivatives of isoquinoline can exhibit antiproliferative effects against cancer cell lines. For instance, this compound has been used in the preparation of new aminoisoquinolinylurea derivatives that demonstrate significant antiproliferative activity against melanoma cell lines.

Antiviral Properties

The compound has also been explored for its antiviral activities, although specific viral targets and mechanisms remain to be fully characterized.

Anti-inflammatory Effects

Isoquinoline derivatives are known to modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokine production or modulate signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

StudyFindings
Antimicrobial Study Demonstrated efficacy against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Anticancer Research Showed significant reduction in cell viability in melanoma cell lines when treated with aminoisoquinolinylurea derivatives derived from this compound.
Vasodilatory Effects Isoquinoline sulfonyl derivatives exhibited vasodilatory effects in animal models, indicating potential cardiovascular applications .

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing 1-Chloro-5-isoquinolinesulfonic acid, and how can discrepancies between experimental and theoretical data be addressed?

  • Methodological Answer : Employ FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy for experimental characterization. Validate results using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set for vibrational assignments and TD-DFT/M062X/6-311++G(d,p) for UV-Vis solvent comparisons. Discrepancies arise from solvent effects or basis set limitations; recalibrate computational parameters or include explicit solvent models to improve alignment .

Q. How should synthesis and purification protocols for this compound be documented to ensure reproducibility?

  • Methodological Answer : Follow IUPAC guidelines for experimental write-ups: detail reaction conditions (temperature, solvent, catalysts), purification steps (recrystallization solvents, chromatography parameters), and characterization data (melting points, yield percentages). Include purity validation via HPLC or elemental analysis. For multi-step syntheses, provide intermediate characterization in supplementary materials .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize fume hood use due to potential respiratory hazards. Implement glovebox protocols for moisture-sensitive reactions. Include first-aid measures for accidental exposure (e.g., eye irrigation with saline, skin decontamination using pH-neutral solutions). Reference SDS data for toxicity profiles and disposal guidelines .

Q. How can researchers validate the identity of novel this compound derivatives?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, 1^1H/13^{13}C NMR for structural elucidation, and X-ray crystallography for absolute configuration determination. Cross-reference experimental NMR shifts with DFT-predicted values to resolve ambiguities in substituent positioning .

Q. What are the best practices for selecting solvent systems in UV-Vis studies of sulfonic acid derivatives?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO, acetonitrile) to minimize aggregation. Compare experimental λmax\lambda_{\text{max}} with TD-DFT simulations across solvents. Adjust for solvent polarity indices (e.g., Kamlet-Taft parameters) to interpret bathochromic shifts or hyperchromic effects .

Advanced Research Questions

Q. How can molecular docking simulations optimize the study of this compound’s interactions with kinase inhibitor proteins (e.g., 2XA4)?

  • Methodological Answer : Perform rigid docking (AutoDock Vina) with protein structures from the PDB. Refine binding poses using molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility. Validate hydrogen-bond distances (<3.0 Å) and binding energies (ΔG < -8 kcal/mol) against experimental inhibition assays .

Q. What strategies resolve contradictions between experimental vibrational spectra and DFT-predicted modes for sulfonic acid derivatives?

  • Methodological Answer : Re-examine basis set adequacy (e.g., upgrade to def2-TZVP for sulfur atoms). Include anharmonic corrections or solvent cavity models (e.g., PCM) in DFT calculations. For ambiguous peaks, use isotopic substitution or 2D-IR spectroscopy to assign coupled vibrational modes .

Q. How do topological analyses (e.g., ELF, LOL) inform the electronic behavior of this compound in non-linear optical (NLO) applications?

  • Methodological Answer : Compute Electron Localization Function (ELF) and Localized Orbital Locator (LOL) maps to visualize charge transfer regions. Correlate hyperpolarizability (βtotal\beta_{\text{total}}) values with conjugation length and electron-withdrawing substituents. Validate NLO potential via Kurtz-Perry powder measurements .

Q. What molecular dynamics (MD) parameters best simulate the biomolecular stability of this compound in aqueous environments?

  • Methodological Answer : Employ explicit solvent models (TIP3P water) with periodic boundary conditions. Run 100-ns simulations at 310 K (NPT ensemble) using a force field (e.g., GAFF2) parameterized for sulfonic acids. Analyze RMSD (<2.0 Å) and hydrogen bond persistence (>80%) to confirm stability .

Q. How can Fukui function analysis guide the design of electrophilic substitution reactions for this compound derivatives?

  • Methodological Answer : Calculate Fukui indices (f+f^+ for nucleophilic attack, ff^- for electrophilic attack) using DFT. Target positions with high f+f^+ values (e.g., C-4 or C-8) for regioselective halogenation. Validate predictions via kinetic studies (e.g., Hammett plots) .

Properties

IUPAC Name

1-chloroisoquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQPVNODELDKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547823
Record name 1-Chloroisoquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105627-80-3
Record name 1-Chloroisoquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold solution of fuming sulphuric acid (20% SO3, 2 mL) was added 1-chloroisoquinoline (1.0 g, 6.1 mmol) portionwise with stirring. After stirring at room temperature for 3 hours, the reaction was heated at 80° C. for 18 h, then cooled in an ice bath, poured onto ice (70 g), washed with ether, and concentrated in vacuo. The residues were treated with isopropanol giving a white solid which was filtered and dried to give 1-chloro-5-isoquinolinesulphonic acid (1.16 g, 4.77 mmol).
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Synthesis routes and methods II

Procedure details

1-chloroisoquinoline is dropwise added to 2 to 20, preferably 3 to 10, equivalent of forming sulfuric acid while cooling with ice to carry out a reaction at 10° to 120° C., preferably at 20° to 100° C., for 4 to 24 hours. The reaction solution is poured on ice water to obtain a crystal of 1-chloro-5-isoquinolinesulfonic acid.
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Synthesis routes and methods III

Procedure details

145 g of 1-Chloroisoquinoline was dropwise added to 500 g of 60% fuming sulfuric acid while cooling with ice. Then, the temperature was elevated to 80° C. and the reaction was effected while stirring for 18 hours. The obtained reaction mixture was added to 1 kg of ice water, followed by stirring for 2 hours at 5° C. to precipitate crystals. The thus obtained crystals were separated by filtration, washed with 100 ml of methanol and then with 100 ml of ether, and dried under reduced pressure to obtain 126 g of 1-chloro-5-isoquinolinesulfonic acid. The compound was analyzed to give the following data.
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